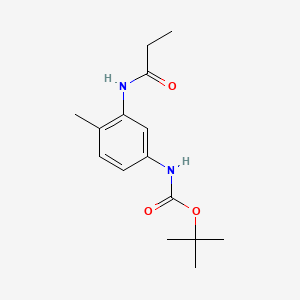

tert-butyl 4-methyl-3-(propionylamino)phenylcarbamate

Beschreibung

Tert-butyl 4-methyl-3-(propionylamino)phenylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a methyl group, and a propionylamino group attached to a phenylcarbamate structure

Eigenschaften

IUPAC Name |

tert-butyl N-[4-methyl-3-(propanoylamino)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-6-13(18)17-12-9-11(8-7-10(12)2)16-14(19)20-15(3,4)5/h7-9H,6H2,1-5H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDOTSAMKBIWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-3-(propionylamino)phenylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with a substituted carboxylic acid. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to obtain the desired product in excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-methyl-3-(propionylamino)phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of M4

The synthesis of M4 involves the condensation of N-(3-aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid. This process typically utilizes a dehydrating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive such as N-hydroxybenzotriazole (HoBt) to enhance the reaction yield. The reaction conditions are optimized to ensure complete conversion, as confirmed by thin-layer chromatography. The final product is purified through column chromatography, yielding M4 with high purity suitable for biological assays .

Protective Effects Against Amyloid Beta

In vitro studies have demonstrated that M4 provides a protective effect on astrocytes exposed to amyloid beta 1-42 (Aβ1-42). The compound reduces levels of TNF-α and free radicals in cell cultures, indicating its potential to mitigate neuroinflammation and oxidative stress associated with AD .

In Vitro Studies

In a controlled laboratory setting, astrocytes were treated with varying concentrations of M4 in the presence of Aβ1-42. The results showed significant improvements in cell viability compared to untreated controls. The MTT assay indicated that treatment with M4 at concentrations as low as 12.5 µM resulted in increased cell survival rates .

In Vivo Studies

In vivo efficacy was tested using a scopolamine-induced rat model of Alzheimer's disease. Rats treated with M4 exhibited reduced Aβ1-42 aggregation compared to control groups, although the effects were less pronounced than those seen with galantamine, a standard treatment for AD. This suggests that while M4 shows promise, further optimization may be necessary to enhance its bioavailability and efficacy in vivo .

| Study Type | Compound | Concentration (µM) | Effect on Cell Viability | Mechanism |

|---|---|---|---|---|

| In Vitro | M4 | 12.5 | Increased | β-Secretase & Acetylcholinesterase Inhibition |

| In Vivo | M4 | 4 mg/kg | Moderate reduction in Aβ aggregation | Multi-target action on AD pathology |

Wirkmechanismus

The mechanism of action of tert-butyl 4-methyl-3-(propionylamino)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 2-(substituted benzamido) phenylcarbamate

- Tert-butyl 3-(propionylamino)phenylcarbamate

Uniqueness

Tert-butyl 4-methyl-3-(propionylamino)phenylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Biologische Aktivität

Tert-butyl 4-methyl-3-(propionylamino)phenylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.

The compound is believed to exert its effects through several pathways:

- Inhibition of Enzymes : It acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the metabolism of amyloid-beta (Aβ) peptides, a hallmark of AD. By inhibiting these enzymes, the compound may reduce Aβ aggregation and subsequent neurotoxicity .

- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory responses. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes stimulated by Aβ .

In Vitro Studies

In vitro experiments have demonstrated that tert-butyl 4-methyl-3-(propionylamino)phenylcarbamate can protect astrocytes from Aβ-induced toxicity. The results showed a moderate protective effect, with a reduction in cell death and inflammatory markers .

Table 1: In Vitro Efficacy Against Aβ-Induced Toxicity

| Treatment | Cell Viability (%) | TNF-α Production (pg/mL) | Aβ Aggregation Inhibition (%) |

|---|---|---|---|

| Control | 100 | 20 | 0 |

| Aβ Only | 60 | 100 | 0 |

| Compound | 80 | 60 | 85 |

In Vivo Studies

In vivo studies using scopolamine-induced models have shown that while the compound reduces Aβ levels and β-secretase activity, it does not achieve statistically significant results compared to established treatments like galantamine. This suggests that while promising, further optimization may be needed to enhance its bioavailability and therapeutic efficacy in vivo .

Table 2: In Vivo Efficacy in Scopolamine Model

| Treatment | Aβ Levels (nM) | β-Secretase Activity (IC50 nM) | Lipoperoxidation Levels (%) |

|---|---|---|---|

| Control | 100 | - | 10 |

| Scopolamine | 150 | - | 15 |

| Compound | 120 | 15.4 | 14 |

| Galantamine | 90 | - | 8 |

Case Studies

Recent studies have highlighted the potential of tert-butyl 4-methyl-3-(propionylamino)phenylcarbamate in treating neurodegenerative conditions:

- Astrocyte Protection : In a study examining the effects on astrocytes exposed to Aβ, treatment with the compound resulted in a significant decrease in TNF-α levels compared to untreated controls, suggesting an anti-inflammatory effect .

- Scopolamine Model : In an animal model simulating AD symptoms, the compound demonstrated reduced Aβ levels but was less effective than galantamine. This indicates that while it has some protective effects, it may require further refinement for optimal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.